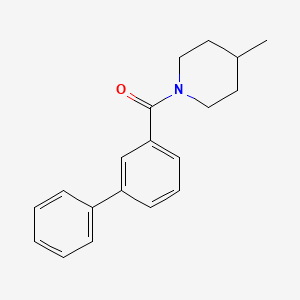

Cas9-IN-3

Description

Structure

3D Structure

Properties

Molecular Formula |

C19H21NO |

|---|---|

Molecular Weight |

279.4 g/mol |

IUPAC Name |

(4-methylpiperidin-1-yl)-(3-phenylphenyl)methanone |

InChI |

InChI=1S/C19H21NO/c1-15-10-12-20(13-11-15)19(21)18-9-5-8-17(14-18)16-6-3-2-4-7-16/h2-9,14-15H,10-13H2,1H3 |

InChI Key |

AIJJMOSTONEFEE-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCN(CC1)C(=O)C2=CC=CC(=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to Chemically Inducible Cas9 Systems for Temporal Control of Gene Editing

For Researchers, Scientists, and Drug Development Professionals

Introduction

The CRISPR-Cas9 system has revolutionized the field of genome engineering, offering a powerful and versatile tool for targeted genetic modifications. However, the constitutive activity of the Cas9 nuclease can lead to off-target effects and cellular toxicity. Temporal control over Cas9 activity is therefore highly desirable to enhance the precision and safety of gene editing. While a specific molecule termed "Cas9-IN-3" is not found in the current scientific literature, a variety of chemically inducible Cas9 systems have been developed to provide precise temporal control over gene editing. This guide provides an in-depth overview of the core principles, experimental protocols, and quantitative data associated with these systems.

The ability to switch Cas9 activity on and off using small molecules offers several advantages.[1] It allows for the precise timing of gene editing events, which is crucial for studying dynamic cellular processes and for therapeutic applications where a specific window of activity is required. Furthermore, limiting the duration of Cas9 activity can significantly reduce off-target mutations.[2]

This technical guide will explore several key strategies for achieving chemical control over Cas9, including ligand-inducible protein stabilization, small molecule-activated protein splicing, and allosteric regulation of Cas9 or its guide RNA. We will focus on well-characterized systems to provide a practical framework for researchers looking to implement temporal control in their gene-editing experiments.

Core Concepts and Mechanisms of Action

Several distinct strategies have been developed to bring Cas9 under the control of small molecules. These approaches can be broadly categorized into systems that regulate Cas9 protein stability, nuclear localization, or enzymatic activity.

Ligand-Dependent Protein Stabilization

One common strategy involves fusing Cas9 to a destabilizing domain (DD) that targets the protein for proteasomal degradation in the absence of a stabilizing small molecule.

-

FKBP-Derived Destabilizing Domain: In this system, Cas9 is fused to a destabilizing domain derived from the FK506-binding protein (FKBP). The fusion protein is rapidly degraded upon expression. The addition of a synthetic ligand, such as Shield-1, binds to the FKBP domain and protects the Cas9 fusion protein from degradation, leading to a rapid accumulation of active Cas9.[1] The effect is reversible, as withdrawal of the ligand results in the degradation of the Cas9 protein.[1]

-

SMASh (Small Molecule-Assisted Shutoff) Tag: This system utilizes a self-cleaving protease from the Hepatitis C virus (HCV) fused to a degron. In the absence of an HCV protease inhibitor like asunaprevir (ASV), the protease cleaves itself, exposing a degradation signal that leads to the destruction of the tagged Cas9. When ASV is present, it inhibits the protease, preventing cleavage and stabilizing the Cas9 protein.[2]

Ligand-Inducible Nuclear Localization

This approach controls the access of Cas9 to its genomic target by regulating its transport into the nucleus.

-

iCas (inducible Cas9): This variant is created by fusing Cas9 to the hormone-binding domain of the estrogen receptor (ERT2).[3][4] In the absence of the synthetic estrogen analog 4-hydroxytamoxifen (4-HT), the iCas protein is sequestered in the cytoplasm. Upon addition of 4-HT, the ERT2 domain undergoes a conformational change, leading to the translocation of the iCas protein into the nucleus where it can perform gene editing.[3][4]

Chemically-Inducible Protein Splicing

Inteins are protein domains that can excise themselves from a larger polypeptide chain and ligate the flanking sequences. This property has been harnessed to create split Cas9 systems that are conditionally activated by a small molecule.

-

Split Cas9 with Inducible Inteins: In this strategy, the Cas9 protein is split into two inactive fragments, and an inducible intein is inserted at the split site. The addition of a small molecule, such as 4-HT, induces the splicing of the intein, leading to the reconstitution of the full-length, active Cas9 protein.[4]

Allosteric Regulation and Aptamers

This strategy involves engineering the Cas9 protein or its single-guide RNA (sgRNA) to be directly regulated by a small molecule.

-

ciCas9 (chemically-inducible Cas9): This system involves a Cas9 variant that is engineered to be in an "off" state and is allosterically activated by a small molecule, A115.[5] This allows for rapid and dose-dependent control of Cas9 activity.[5]

-

SMART-sgRNAs (Small Molecule-Activated allosteric aptamer Regulating sgRNAs): In this approach, an aptamer that binds a specific small molecule is incorporated into the sgRNA.[6] The binding of the small molecule to the aptamer induces a conformational change in the sgRNA that allows it to bind to the target DNA and guide Cas9 for cleavage.[6]

Quantitative Data Presentation

The following tables summarize key quantitative data from studies on various chemically inducible Cas9 systems.

| System | Small Molecule Activator/Inhibitor | Target Gene/Cell Line | On-Target Editing Efficiency (%) | Off-Target:On-Target Ratio Reduction | Activation/Deactivation Time | Reference |

| iCas | 4-Hydroxytamoxifen (4-HT) | Various in human cells | Up to 80% with 4-HT | Tunable with 4-HT duration/conc. | Fast "on" rate | [3] |

| ciCas9 | A115 | Various in human cells | Dose-dependent | Not specified | Rapid activation | [5] |

| FKBP-DD-Cas9 | Shield-1 | Various in human cells | Ligand-dependent | Not specified | ~2h activation, ~12h deactivation | [1] |

| NC-SMASh Cas9 | Asunaprevir (ASV) | WAS, VEGFA, EMX1 in HEK293T | Reversible with ASV removal | Improved specificity | Rapid degradation | [2] |

Experimental Protocols

General Protocol for Transfection and Induction of iCas9

This protocol is adapted from methodologies described for the 4-HT inducible iCas system.[3]

Materials:

-

HEK293T cells

-

DMEM with 10% FBS and 1% penicillin-streptomycin

-

iCas9 expression plasmid

-

sgRNA expression plasmid

-

Lipofectamine 3000

-

4-hydroxytamoxifen (4-HT) stock solution (1 mM in ethanol)

-

Genomic DNA extraction kit

-

PCR reagents for target locus amplification

-

Sanger sequencing or next-generation sequencing service

Procedure:

-

Cell Seeding: Seed HEK293T cells in a 24-well plate at a density of 1 x 10^5 cells per well in 500 µL of complete DMEM. Incubate overnight at 37°C and 5% CO2.

-

Transfection:

-

For each well, dilute 500 ng of iCas9 plasmid and 250 ng of sgRNA plasmid in 25 µL of Opti-MEM.

-

In a separate tube, dilute 1.5 µL of Lipofectamine 3000 in 25 µL of Opti-MEM.

-

Mix the diluted DNA and Lipofectamine 3000 and incubate for 15 minutes at room temperature.

-

Add the 50 µL transfection complex to the cells.

-

-

Induction: 24 hours post-transfection, add 4-HT to the media to a final concentration of 1 µM. For a negative control, add an equivalent volume of ethanol.

-

Genomic DNA Extraction: 48-72 hours after induction, harvest the cells and extract genomic DNA using a commercial kit according to the manufacturer's instructions.

-

Analysis of Gene Editing:

-

Amplify the genomic region targeted by the sgRNA using PCR.

-

Analyze the PCR products for insertions and deletions (indels) using Sanger sequencing followed by TIDE analysis, or by next-generation sequencing for more quantitative results.

-

Protocol for SMASh-Cas9 Degradation and Reversibility Assay

This protocol is based on the SMASh-Cas9 system.[2]

Materials:

-

HEK293T cells

-

NC-SMASh Cas9 expression plasmid

-

sgRNA expression plasmid

-

Asunaprevir (ASV) stock solution (20 mM in DMSO)

-

Western blot reagents (antibodies against Cas9 and a loading control like GAPDH)

-

Genomic DNA extraction and analysis reagents (as above)

Procedure:

-

Transfection: Transfect HEK293T cells with the NC-SMASh Cas9 and sgRNA plasmids as described above.

-

Induction of Degradation: 24 hours post-transfection, treat the cells with 20 µM ASV to induce Cas9 degradation.

-

Time-Course Analysis (Degradation): Harvest cells at different time points (e.g., 0, 2, 4, 8, 12 hours) after ASV addition. Analyze Cas9 protein levels by Western blot to determine the degradation kinetics.

-

Reversibility Assay:

-

After 24 hours of ASV treatment, wash the cells twice with PBS and replace the media with fresh media lacking ASV.

-

Harvest cells at different time points after ASV removal (e.g., 0, 4, 8, 12, 24 hours).

-

Analyze Cas9 protein levels by Western blot to assess the restoration of Cas9 expression.

-

-

Functional Analysis: To correlate protein levels with activity, extract genomic DNA from cells at key time points (e.g., before ASV, after 24h ASV, and 24h after ASV removal) and analyze for indel formation at the target locus.

Mandatory Visualizations

Caption: Mechanism of iCas9 activation by 4-Hydroxytamoxifen (4-HT).

Caption: General experimental workflow for temporal control of gene editing.

Caption: Mechanism of SMASh-Cas9 regulation by Asunaprevir (ASV).

Conclusion

Chemically inducible Cas9 systems provide a powerful means to achieve temporal control over gene editing, thereby enhancing its specificity and enabling a wider range of applications in research and therapeutics. The choice of system depends on the specific experimental needs, such as the desired kinetics of induction and deactivation, the tolerance for leaky expression, and the compatibility of the small molecule with the biological system under study. By carefully selecting and optimizing a chemically inducible Cas9 system, researchers can significantly improve the precision and reliability of their gene-editing experiments. As the field continues to evolve, we can anticipate the development of even more sophisticated and tightly regulated systems for controlling the activity of CRISPR-Cas9 and other gene-editing tools.

References

- 1. Precision Control of CRISPR-Cas9 Using Small Molecules and Light - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Small Molecule-Controlled Cas9 Repressible System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. researchgate.net [researchgate.net]

- 5. Temporal and rheostatic control of genome editing with a chemically-inducible Cas9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Control of CRISPR-Cas9 with small molecule-activated allosteric aptamer regulating sgRNAs - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Taming the Molecular Scissors: A Technical Guide to the Inhibition of Cas9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the inhibitory mechanisms targeting the CRISPR-Cas9 system. While specific data on a molecule designated "Cas9-IN-3" is not publicly available at the time of this writing, this document serves as a comprehensive resource on the principles and methodologies for evaluating Cas9 inhibitors. The information presented herein is foundational for researchers and drug development professionals working to refine the control and specificity of CRISPR-Cas9-based genome editing technologies.

The CRISPR-Cas9 system, a powerful tool for genome editing, relies on the Cas9 nuclease to introduce double-strand breaks at specific genomic loci, guided by a single-guide RNA (sgRNA).[1][2][3] The ability to inhibit Cas9 activity is crucial for several reasons, including the prevention of off-target effects, where the nuclease cleaves unintended sites in the genome.[4][5][6] Uncontrolled Cas9 expression can also lead to an immune response.[7] The development of small molecules and anti-CRISPR (Acr) proteins that can modulate Cas9 activity is therefore of significant interest for therapeutic applications.[4][8][9]

Mechanisms of Cas9 Inhibition

The primary natural inhibitors of Cas9 are a diverse family of proteins known as anti-CRISPRs (Acrs).[10] These proteins have evolved various strategies to inactivate the Cas9 nuclease. Understanding these mechanisms is key to the rational design and screening of novel Cas9 inhibitors. The main inhibitory strategies include:

-

Blocking DNA Binding: Some Acrs function by physically obstructing the Cas9 protein from binding to the target DNA. For instance, AcrIIA2 and AcrIIA4 mimic the structure of DNA, tricking Cas9 into binding them instead of the genomic target.[4][10]

-

Interfering with sgRNA Loading: The proper loading of the sgRNA is essential for Cas9 to recognize its target. Some inhibitors, such as AcrIIA17, interfere with the formation of the Cas9-sgRNA ribonucleoprotein (RNP) complex.[11]

-

Inhibiting Nuclease Activity: Certain Acrs allow the Cas9-sgRNA complex to bind to the target DNA but prevent the subsequent cleavage. AcrIIA14, for example, inhibits the activity of the HNH nuclease domain of Cas9.[10]

-

Inducing Cas9 Dimerization: AcrIIA6 has been shown to induce the dimerization of Cas9, which reduces its affinity for DNA.[10]

The following diagram illustrates the general mechanism of CRISPR-Cas9 and the points at which inhibitors can act.

Quantitative Analysis of Cas9 Inhibition

To rigorously assess the efficacy of a Cas9 inhibitor, quantitative assays are essential. The following tables provide a template for presenting key data, using hypothetical values for a generic inhibitor, "Cas9-IN-X".

Table 1: In Vitro Inhibitory Activity of Cas9-IN-X

| Assay Type | Target Sequence | IC50 (nM) | Hill Slope | Max Inhibition (%) |

| DNA Cleavage Assay | Gene A | 15.2 | 1.1 | 98.5 |

| DNA Cleavage Assay | Gene B | 18.9 | 1.3 | 97.2 |

| RNP Formation Assay | - | 50.7 | 1.0 | 85.3 |

Table 2: Cellular Activity and Off-Target Effects of Cas9-IN-X

| Cell Line | On-Target Editing Efficiency (%) | Off-Target Site 1 Editing (%) | Off-Target Site 2 Editing (%) |

| HEK293T | 85.4 | 5.2 | 2.1 |

| HeLa | 82.1 | 4.8 | 1.9 |

| iPSC | 75.6 | 3.1 | 1.2 |

Experimental Protocols

Detailed methodologies are critical for the reproducible evaluation of Cas9 inhibitors. The following sections outline key experimental protocols.

In Vitro Cas9 Cleavage Assay

This assay directly measures the ability of an inhibitor to prevent Cas9 from cleaving a target DNA sequence.

Materials:

-

Purified Cas9 nuclease

-

In vitro transcribed or synthetic sgRNA

-

Target DNA (plasmid or PCR amplicon)

-

Cas9 reaction buffer (e.g., 20 mM HEPES, 100 mM NaCl, 5 mM MgCl2, 0.1 mM EDTA, pH 6.5)[12]

-

Test inhibitor (e.g., Cas9-IN-X)

-

Nuclease-free water

-

Agarose gel and electrophoresis equipment

-

DNA stain (e.g., SYBR Safe)

-

Gel imaging system

Procedure:

-

Prepare the Cas9-sgRNA RNP complex:

-

Incubate Cas9 nuclease with sgRNA at a 1:1 molar ratio in Cas9 reaction buffer for 10-15 minutes at room temperature.[13]

-

-

Inhibitor Incubation:

-

Add varying concentrations of the test inhibitor to the pre-formed RNP complex and incubate for a further 15-30 minutes at 37°C.

-

-

Cleavage Reaction:

-

Initiate the cleavage reaction by adding the target DNA to the RNP-inhibitor mixture. The final reaction volume is typically 20-30 µL.[12]

-

Incubate the reaction for 1 hour at 37°C.

-

-

Reaction Termination and Analysis:

-

Stop the reaction by adding a stop solution (e.g., containing EDTA and Proteinase K) or by heat inactivation at 65°C for 10 minutes.[14]

-

Analyze the cleavage products by agarose gel electrophoresis.

-

Quantify the band intensities of the uncut and cleaved DNA fragments to determine the percentage of inhibition.

-

Cellular Cas9 Activity Assay using a Reporter System

This assay assesses the ability of an inhibitor to block Cas9 activity within a cellular context. A common approach is to use a reporter system, such as a fluorescent protein, that is knocked out by Cas9.[15][16][17]

Materials:

-

Mammalian cell line expressing Cas9

-

Lentiviral or plasmid vector containing a reporter gene (e.g., GFP) and an sgRNA targeting that gene

-

Cell culture medium and supplements

-

Transfection reagent or electroporation system

-

Test inhibitor

-

Flow cytometer

Procedure:

-

Cell Culture and Transfection:

-

Culture the Cas9-expressing cells to the desired confluency.

-

Transduce or transfect the cells with the reporter vector.

-

-

Inhibitor Treatment:

-

Add the test inhibitor at various concentrations to the cell culture medium at a specified time point post-transfection.

-

-

Incubation:

-

Incubate the cells for a period sufficient for Cas9-mediated gene knockout to occur (typically 48-72 hours).

-

-

Flow Cytometry Analysis:

-

Harvest the cells and analyze the expression of the reporter protein by flow cytometry.

-

The percentage of reporter-negative cells is indicative of Cas9 activity. A decrease in the percentage of reporter-negative cells in the presence of the inhibitor indicates successful inhibition.

-

Assessment of Off-Target Effects

A crucial aspect of characterizing a Cas9 inhibitor is to determine its effect on off-target cleavage.

Procedure:

-

Whole-Genome Sequencing (WGS):

-

Treat cells with the Cas9-sgRNA RNP complex in the presence and absence of the inhibitor.

-

Perform WGS on genomic DNA from both populations to identify all cleavage sites. This is the most unbiased method but can be costly.

-

-

Targeted Deep Sequencing:

-

Use computational tools to predict potential off-target sites for a given sgRNA.

-

Design PCR primers to amplify these predicted off-target loci.

-

Perform deep sequencing on these amplicons to quantify the frequency of insertions and deletions (indels) at each site.[5]

-

Compare the indel frequencies between inhibitor-treated and untreated samples to assess the reduction in off-target activity.

-

Conclusion

The ability to precisely control Cas9 activity is paramount for the safe and effective application of CRISPR-based therapies. While the specific inhibitor "this compound" remains to be characterized in publicly available literature, the principles and methodologies outlined in this guide provide a robust framework for the evaluation of any Cas9 inhibitor. Through a combination of in vitro biochemical assays, cell-based reporter systems, and comprehensive off-target analysis, researchers can thoroughly characterize the potency and specificity of novel Cas9 inhibitors, paving the way for the next generation of safer and more controllable genome editing technologies.

References

- 1. In Vitro Cas9 Cleavage Assay to Check Guide RNA Efficiency | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. CRISPR/Cas9 Editing Technology | All about this solution | genOway [genoway.com]

- 4. innovativegenomics.org [innovativegenomics.org]

- 5. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lifesciences.danaher.com [lifesciences.danaher.com]

- 7. academic.oup.com [academic.oup.com]

- 8. news.berkeley.edu [news.berkeley.edu]

- 9. Recent Advancements in Reducing the Off-Target Effect of CRISPR-Cas9 Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Inhibition mechanisms of CRISPR-Cas9 by AcrIIA17 and AcrIIA18 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. In vitro Enzymology of Cas9 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vitro Cas9 cleavage assay [bio-protocol.org]

- 15. portals.broadinstitute.org [portals.broadinstitute.org]

- 16. biocat.com [biocat.com]

- 17. Assessment of Cas9 Activity in Cas9 Transduced Cancer Cell Lines [protocols.io]

Taming the Molecular Scissors: A Technical Guide to Small Molecule Inhibition of Cas9

For Researchers, Scientists, and Drug Development Professionals

The advent of CRISPR-Cas9 technology has revolutionized the landscape of genetic engineering, offering unprecedented precision in genome editing. However, the immense power of this system necessitates equally sophisticated control mechanisms to mitigate off-target effects and ensure therapeutic safety. While anti-CRISPR proteins have emerged as natural regulators, small molecules present a compelling alternative, offering advantages in cell permeability, stability, and temporal control.[1][2] This technical guide delves into the fundamental principles of Cas9 inhibition by small molecules, providing a comprehensive overview of their mechanisms, quantitative data on their efficacy, and detailed experimental protocols for their characterization.

Core Principles of Small Molecule-Mediated Cas9 Inhibition

Small molecule inhibitors of Cas9 primarily function by interfering with key steps in the CRISPR-Cas9 gene editing pathway. Unlike the larger anti-CRISPR proteins which can employ a variety of complex mechanisms[3][4][5], small molecules typically act through more direct, often reversible, interactions. The identified mechanisms of action for small molecule inhibitors predominantly fall into three main categories:

-

Disruption of Cas9-DNA Interaction: A primary mechanism involves small molecules that prevent the Cas9-gRNA ribonucleoprotein (RNP) complex from binding to the target DNA sequence.[6][7] This can be achieved by interfering with the recognition of the Protospacer Adjacent Motif (PAM), a critical step for initiating DNA binding.[7]

-

Direct Interaction with the Cas9 Protein: Some inhibitors bind directly to the Cas9 protein itself, inducing conformational changes that impair its function.[8][9] This interaction can occur either with the apo-Cas9 protein or the Cas9-gRNA complex.[8][10]

-

Interference with RNP Complex Formation: A less common but viable strategy is to prevent the association of the Cas9 protein with its guide RNA (gRNA), thus precluding the formation of a functional RNP complex.[10]

The following diagram illustrates the key steps in the Cas9-mediated DNA cleavage process and highlights the points of intervention for small molecule inhibitors.

Caption: Signaling pathway of Cas9 inhibition by small molecules.

Quantitative Analysis of Cas9 Small Molecule Inhibitors

The efficacy of small molecule inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). These values provide a standardized measure for comparing the potency of different compounds. The table below summarizes key quantitative data for some of the pioneering small molecule inhibitors of Streptococcus pyogenes Cas9 (SpCas9).

| Compound | Assay Type | Target | IC50 / EC50 (µM) | Reference |

| BRD0539 | DNA Cleavage Assay | SpCas9 | 22 | [11] |

| SP2 | In cellulo Reporter Assay | SpCas9 | 5.07 | [12] |

| SP2 | Microscale Thermophoresis | SpCas9 | 44.23 ± 35.40 | [8] |

| SP2 | Microscale Thermophoresis | SpCas9-gRNA | 5.63 ± 3.65 | [8] |

| SP24 | In cellulo Reporter Assay | SpCas9 | 0.57 | [12] |

| SP24 | Microscale Thermophoresis | SpCas9 | 14.31 ± 6.9 | [8] |

| SP24 | Microscale Thermophoresis | SpCas9-gRNA | 7.24 ± 3.16 | [8] |

Key Experimental Protocols for Characterizing Cas9 Inhibitors

The identification and characterization of small molecule inhibitors of Cas9 rely on a suite of robust biochemical and cell-based assays.[6][11] These assays are designed to assess a compound's ability to interfere with different stages of the Cas9-mediated editing process.

In Vitro Cas9 Cleavage Assay

This biochemical assay directly measures the ability of a small molecule to inhibit the endonuclease activity of the Cas9-gRNA complex on a target DNA substrate.[13][14]

Methodology:

-

Reagent Preparation:

-

Purified recombinant Cas9 protein.

-

In vitro transcribed or synthetic single guide RNA (sgRNA).

-

Linearized plasmid DNA or a PCR amplicon containing the target sequence.[15]

-

Reaction Buffer (e.g., 20 mM HEPES, 100 mM NaCl, 5 mM MgCl2, 0.1 mM EDTA, pH 6.5).[16]

-

Small molecule inhibitor dissolved in a suitable solvent (e.g., DMSO).

-

-

RNP Complex Formation:

-

Incubate Cas9 protein and sgRNA in the reaction buffer for 10-15 minutes at room temperature to allow for the formation of the ribonucleoprotein (RNP) complex.[13]

-

-

Inhibitor Incubation:

-

Add the small molecule inhibitor at various concentrations to the RNP complex and incubate for a defined period (e.g., 15-30 minutes) at 37°C.[1]

-

-

Cleavage Reaction:

-

Reaction Quenching and Analysis:

-

Stop the reaction by adding a quenching agent such as Proteinase K or by heat inactivation.[1][16]

-

Analyze the cleavage products by agarose gel electrophoresis. The inhibition of cleavage is determined by the reduction in the amount of cleaved DNA fragments compared to a control reaction without the inhibitor.[1]

-

Caption: Experimental workflow for the in vitro Cas9 cleavage assay.

Cell-Based Reporter Assay

Cell-based assays are crucial for evaluating the efficacy of inhibitors within a cellular context, providing insights into cell permeability and on-target engagement. A common approach utilizes a reporter system, such as EGFP, that is disrupted by Cas9 activity.[18][19]

Methodology:

-

Cell Line Generation:

-

Transfection/Transduction:

-

Introduce an sgRNA targeting the reporter gene into the cells using a suitable delivery method like lentiviral transduction.[18]

-

-

Inhibitor Treatment:

-

Treat the cells with varying concentrations of the small molecule inhibitor.

-

-

Induction of Cas9 Expression:

-

If using an inducible system, add the inducing agent (e.g., doxycycline) to initiate Cas9 expression and subsequent cleavage of the reporter gene.[12]

-

-

Analysis:

-

After a suitable incubation period (e.g., 48-72 hours), analyze the percentage of reporter-positive cells (e.g., EGFP-positive cells) using flow cytometry.[12][18]

-

A successful inhibitor will prevent the disruption of the reporter gene, resulting in a higher percentage of reporter-positive cells compared to the untreated control.

-

Caption: Experimental workflow for a cell-based Cas9 reporter assay.

Binding Assays

Binding assays are employed to directly measure the interaction between a small molecule and the Cas9 protein or the RNP complex. These assays can help elucidate the mechanism of inhibition.

a) Fluorescence Polarization (FP) Assay:

This assay is particularly useful for identifying inhibitors that disrupt the interaction between Cas9 and a fluorescently labeled DNA substrate containing the PAM sequence.[7]

Methodology:

-

Reagent Preparation:

-

Purified Cas9-gRNA RNP complex.

-

A fluorescently labeled (e.g., FITC) double-stranded DNA oligonucleotide containing the PAM sequence.

-

Small molecule inhibitor.

-

-

Assay Procedure:

-

The fluorescently labeled DNA is incubated with the RNP complex. In the bound state, the larger complex tumbles slower in solution, resulting in a high fluorescence polarization signal.

-

The small molecule inhibitor is added to the mixture.

-

If the inhibitor disrupts the RNP-DNA interaction, the fluorescent DNA will be unbound and tumble more rapidly, leading to a decrease in the fluorescence polarization signal.

-

b) Microscale Thermophoresis (MST) Assay:

MST is a powerful technique to quantify the binding affinity between a small molecule and a target protein by measuring the motion of molecules in a microscopic temperature gradient.[8]

Methodology:

-

Reagent Preparation:

-

Fluorescently labeled Cas9 protein (e.g., EGFP-tagged Cas9) or Cas9-gRNA complex.[8]

-

A serial dilution of the small molecule inhibitor.

-

-

Assay Procedure:

-

The labeled Cas9 or RNP complex is mixed with the different concentrations of the inhibitor.

-

The samples are loaded into capillaries and subjected to a localized temperature gradient.

-

The movement of the fluorescently labeled molecules is monitored. A change in the thermophoretic movement upon binding of the small molecule allows for the determination of the binding affinity (EC50).[8]

-

Conclusion and Future Directions

The development of small molecule inhibitors for Cas9 is a rapidly advancing field with significant potential to enhance the safety and precision of CRISPR-based therapies.[1] The principles and protocols outlined in this guide provide a foundational understanding for researchers and drug developers seeking to discover and characterize novel Cas9 inhibitors. Future efforts will likely focus on identifying more potent and specific inhibitors through high-throughput screening of diverse chemical libraries and structure-based drug design.[6][20] The continued exploration of small molecule regulators will be instrumental in realizing the full therapeutic promise of CRISPR-Cas9 technology.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Precision Control of CRISPR-Cas9 Using Small Molecules and Light - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A comprehensive appraisal of mechanism of anti-CRISPR proteins: an advanced genome editor to amend the CRISPR gene editing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. portlandpress.com [portlandpress.com]

- 6. A High-Throughput Platform to Identify Small-Molecule Inhibitors of CRISPR-Cas9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification and Analysis of Small Molecule Inhibitors of CRISPR-Cas9 in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [PDF] Identification and Analysis of Small Molecule Inhibitors of CRISPR-Cas9 in Human Cells | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. In vitro Enzymology of Cas9 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In Vitro Cas9 Cleavage Assay to Check Guide RNA Efficiency | Springer Nature Experiments [experiments.springernature.com]

- 15. neb-online.de [neb-online.de]

- 16. pubs.acs.org [pubs.acs.org]

- 17. In vitro Cas9 cleavage assay [bio-protocol.org]

- 18. portals.broadinstitute.org [portals.broadinstitute.org]

- 19. portals.broadinstitute.org [portals.broadinstitute.org]

- 20. High-Throughput Screening to Identify Novel Compounds Affecting the Genome Editing Efficiency of CRISPR System [mdpi.com]

Cas9-IN-3: A Technical Guide to a Novel Small Molecule Inhibitor for Enhanced CRISPR-Cas9 Specificity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Cas9-IN-3, a novel small molecule inhibitor of Streptococcus pyogenes Cas9 (SpCas9). As the therapeutic applications of CRISPR-Cas9 gene editing expand, the precise control of its activity to minimize off-target effects is of paramount importance. Small molecule inhibitors like this compound represent a promising strategy to achieve temporal and dose-dependent regulation of Cas9 activity, thereby enhancing its safety and specificity.

Introduction to this compound

This compound is a potent, cell-permeable small molecule inhibitor of the Cas9 nuclease.[1][2] It was identified through a cell-based high-throughput screening designed to find compounds that interfere with CRISPR-Cas9 activity.[2][3] Such inhibitors are valuable tools for basic research and may play a crucial role in the development of safer CRISPR-based therapeutics by offering a "fail-safe" mechanism to control Cas9's gene-editing activity and mitigate undesired off-target mutations.[2][3]

Quantitative Data

The primary quantitative measure of this compound's potency is its half-maximal inhibitory concentration (IC50), which has been determined in in vitro assays.

| Compound | Target | Assay Type | IC50 (μM) | Reference |

| This compound | Streptococcus pyogenes Cas9 (SpyCas9) | In vitro cleavage assay | 28 | [1] |

Mechanism of Action

Based on experimental evidence from nuclear magnetic resonance (NMR) and electrophoretic mobility shift assays (EMSA) on its parent compound series, this compound is proposed to function by directly binding to the apo-Cas9 protein.[3][4] This binding event is thought to prevent the subsequent association of the guide RNA (gRNA) to form the functional Cas9:gRNA ribonucleoprotein (RNP) complex.[3][4] By sequestering Cas9 in an inactive state, this compound effectively blocks its ability to recognize and cleave target DNA sequences.

Caption: Proposed mechanism of this compound action.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound and its potential for reducing off-target effects.

In Vitro Cas9 Cleavage Assay

This assay is used to determine the inhibitory activity of compounds on Cas9's ability to cleave a target DNA sequence in a controlled, cell-free environment.

Materials:

-

Purified SpyCas9 protein

-

In vitro transcribed or synthetic gRNA (crRNA:tracrRNA duplex)

-

Linearized plasmid or PCR-amplified DNA containing the target sequence

-

This compound or other test compounds dissolved in DMSO

-

Reaction buffer (e.g., 20 mM HEPES, 100 mM KCl, 5 mM MgCl2, 1 mM DTT, 5% glycerol, pH 7.5)

-

Proteinase K

-

Agarose gel and electrophoresis equipment

-

DNA stain (e.g., SYBR Gold)

Protocol:

-

Prepare a reaction mixture containing the Cas9 protein and the test compound at various concentrations in the reaction buffer. A DMSO-only control should be included.

-

Pre-incubate the Cas9 protein and the compound for a specified time (e.g., 15-30 minutes) at room temperature to allow for binding.

-

Add the gRNA to the mixture and incubate for another 5-10 minutes at room temperature to allow for RNP complex formation (in the absence of effective inhibition).

-

Initiate the cleavage reaction by adding the target DNA substrate. Incubate for 30-60 minutes at 37°C.

-

Stop the reaction by adding Proteinase K and incubating at 55°C for 10 minutes to degrade the Cas9 protein.

-

Analyze the reaction products by agarose gel electrophoresis.

-

Visualize the DNA bands using a suitable stain. The degree of inhibition is determined by the reduction in the amount of cleaved DNA products compared to the DMSO control.

-

Quantify the band intensities to calculate the IC50 value of the inhibitor.

Cell-Based Reporter Assay (e.g., eGFP Disruption)

This assay measures the ability of an inhibitor to block Cas9 activity within a cellular context.

Materials:

-

A stable cell line expressing a reporter gene, such as enhanced Green Fluorescent Protein (eGFP).

-

Expression plasmids for Cas9 and a gRNA targeting the reporter gene.

-

Transfection reagent or electroporation system.

-

This compound or other test compounds.

-

Fluorescence microscope or flow cytometer.

Protocol:

-

Seed the reporter cells in a multi-well plate.

-

Transfect the cells with the Cas9 and gRNA expression plasmids.

-

Immediately after transfection, add the test compound at various concentrations to the cell culture medium.

-

Incubate the cells for 48-72 hours.

-

Measure the percentage of eGFP-positive cells using a flow cytometer or by fluorescence microscopy.

-

A successful inhibition of Cas9 will result in a higher percentage of eGFP-positive cells compared to the control group (treated with DMSO), as the disruption of the eGFP gene is prevented.

Genome-Wide Off-Target Analysis using GUIDE-seq

While specific data for this compound is not yet publicly available, this protocol outlines how its effect on off-target activity would be assessed using the GUIDE-seq (Genome-wide Unbiased Identification of DSBs Enabled by Sequencing) method.[5][6][7]

Materials:

-

Human cell line (e.g., HEK293T or U2OS).

-

Expression plasmids for Cas9 and the gRNA of interest.

-

Double-stranded oligodeoxynucleotide (dsODN) tag.

-

Nucleofection system.

-

Genomic DNA purification kit.

-

Reagents for next-generation sequencing (NGS) library preparation.

-

High-throughput sequencer.

-

This compound.

Protocol:

-

Transfection: Co-transfect the chosen human cells with the Cas9 and gRNA expression plasmids, along with the dsODN tag, using nucleofection.[8] Immediately following nucleofection, split the cells into different treatment groups: one with DMSO (vehicle control) and others with varying concentrations of this compound.

-

Cell Culture and Genomic DNA Isolation: Culture the cells for 3 days to allow for gene editing and dsODN integration at double-strand break (DSB) sites.[8] After incubation, harvest the cells and isolate high-quality genomic DNA.

-

Library Preparation: Prepare NGS libraries from the genomic DNA. This involves fragmenting the DNA, ligating sequencing adapters, and performing two rounds of PCR to enrich for the dsODN-tagged genomic regions.[8]

-

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.

-

Data Analysis: Align the sequencing reads to the reference human genome to identify the genomic locations of the integrated dsODN tags. The number of unique reads at a specific genomic location corresponds to the cleavage frequency at that site.

-

Comparative Analysis: Compare the number and frequency of off-target sites in the this compound-treated groups to the DMSO control group. A significant reduction in the number of identified off-target sites in the presence of this compound would demonstrate its potential for reducing off-target effects.

Caption: GUIDE-seq experimental workflow.

Potential for Reducing Off-Target Effects

The primary rationale for developing small molecule inhibitors of Cas9 is to enhance the safety and precision of CRISPR-based therapies by controlling the enzyme's activity. Off-target mutations are a major safety concern for the clinical application of CRISPR-Cas9. By administering an inhibitor like this compound, it is possible to finely tune the duration and level of Cas9 activity.

The potential benefits include:

-

Temporal Control: The activity of Cas9 can be restricted to a specific time window, after which the inhibitor can be introduced to halt further editing, thereby reducing the probability of off-target cleavage over time.

-

Dose-Dependent Control: The level of Cas9 inhibition can be modulated by adjusting the concentration of this compound, allowing for a "tunable" editing process that can be optimized to maximize on-target editing while minimizing off-target events.

-

Reversibility: Small molecule inhibitors are often reversible, offering a dynamic control over Cas9 activity that is not as easily achieved with genetic methods of control.

While the direct experimental evidence for this compound's ability to reduce off-target effects in a genome-wide context has not yet been published, its mechanism of action strongly suggests this potential. Further studies, such as those employing the GUIDE-seq protocol described above, are necessary to quantify this effect and establish optimal dosing strategies for its use in research and therapeutic development.

Disclaimer: this compound is currently for research use only and has not been approved for human use. The information provided in this guide is for scientific and educational purposes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. orbit.dtu.dk [orbit.dtu.dk]

- 5. Defining genome-wide CRISPR–Cas genome-editing nuclease activity with GUIDE-seq | Springer Nature Experiments [experiments.springernature.com]

- 6. GUIDE-Seq enables genome-wide profiling of off-target cleavage by CRISPR-Cas nucleases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. vedtopkar.com [vedtopkar.com]

Taming the Gene Editor: An In-depth Technical Guide to Small Molecule Anti-CRISPRs

For Researchers, Scientists, and Drug Development Professionals

The advent of CRISPR-Cas9 technology has revolutionized the landscape of genetic engineering, offering unprecedented precision in modifying the blueprint of life. However, the immense power of this molecular scissor necessitates equally sophisticated control mechanisms to ensure its safety and efficacy, particularly in therapeutic applications. While protein-based anti-CRISPRs (Acrs) have emerged as natural inhibitors, their utility can be hampered by challenges in delivery, potential immunogenicity, and irreversibility. This has spurred the development of a new class of synthetic regulators: small molecule anti-CRISPRs. These compounds offer the promise of cell permeability, reversible action, and dose-dependent control, making them invaluable tools for fine-tuning CRISPR-Cas9 activity. This technical guide provides a comprehensive overview of the core concepts, key discoveries, and experimental methodologies in the burgeoning field of small molecule anti-CRISPRs.

The Rise of Small Molecule Inhibitors

The core function of the CRISPR-Cas9 system involves the Cas9 nuclease, guided by a single-guide RNA (sgRNA), recognizing and cleaving a specific DNA target. While highly specific, off-target effects remain a significant concern for therapeutic applications. Small molecule inhibitors offer a solution by providing temporal and dose-dependent control over Cas9 activity, thereby minimizing unintended genomic alterations.[1][2][3][4] Unlike their protein counterparts, small molecules can readily traverse cell membranes and their effects can often be reversed upon withdrawal, offering a dynamic "on-off" switch for gene editing.[3]

Mechanisms of Action: Disrupting the DNA Interaction

The primary mechanism by which currently identified small molecule anti-CRISPRs function is by interfering with the interaction between the Cas9-sgRNA ribonucleoprotein (RNP) complex and the target DNA.[1][3] This prevents the nuclease from binding to its target site and initiating the DNA cleavage process. Some compounds may achieve this by directly binding to the Cas9 protein, inducing conformational changes that preclude DNA binding, while others may interact with the RNP complex.[1][2]

Quantitative Analysis of Small Molecule Anti-CRISPRs

The potency and efficacy of small molecule anti-CRISPRs are quantified using various metrics. A summary of publicly available data for some of the pioneering compounds is presented below.

| Compound Name | Target Cas9 Ortholog | Assay Type | Metric | Value (µM) | Reference |

| BRD0539 | Streptococcus pyogenes (SpCas9) | In vitro DNA cleavage | IC50 | 22 | [1] |

| BRD7586 | Streptococcus pyogenes (SpCas9) | HiBiT knock-in assay | - | More potent than BRD0539 | [3] |

| SP2 | Streptococcus pyogenes (SpCas9) | Microscale Thermophoresis | EC50 (to SpCas9) | 44.23 ± 35.40 | [1] |

| Microscale Thermophoresis | EC50 (to SpCas9-gRNA) | 5.63 ± 3.65 | [1] | ||

| SP24 | Streptococcus pyogenes (SpCas9) | Microscale Thermophoresis | EC50 (to SpCas9) | 14.31 ± 6.9 | [1] |

| Microscale Thermophoresis | EC50 (to SpCas9-gRNA) | 7.24 ± 3.16 | [1] | ||

| Fluorescence Polarization | IC50 (to SpCas9) | ~14 | [4] | ||

| Fluorescence Polarization | IC50 (to SpCas9-sgRNA) | ~7 | [4] | ||

| Anti1_PAM-tracr(F) | Streptococcus pyogenes (SpCas9) | In vitro cleavage (dgRNA) | IC50 | 0.24 | [5] |

| In vitro cleavage (sgRNA) | IC50 | 0.28 | [5] | ||

| Anti1_PAM-tracr(FL) | Streptococcus pyogenes (SpCas9) | In vitro cleavage (dgRNA) | IC50 | 0.25 | [5] |

| In vitro cleavage (sgRNA) | IC50 | 0.29 | [5] |

Key Experimental Protocols

The discovery and characterization of small molecule anti-CRISPRs rely on a suite of robust biochemical and cell-based assays. Detailed methodologies for several key experiments are provided below.

In Vitro Cas9 Cleavage Assay

This assay directly measures the ability of a small molecule to inhibit the DNA-cleaving activity of the Cas9 nuclease in a test tube.

Materials:

-

Purified Cas9 protein

-

In vitro transcribed or synthetic sgRNA

-

Linearized plasmid DNA or PCR amplicon containing the target sequence

-

Nuclease-free water

-

10x Cas9 reaction buffer (e.g., 200 mM HEPES, 1 M NaCl, 50 mM MgCl₂, 1 mM EDTA, pH 6.5)

-

Small molecule inhibitor dissolved in a suitable solvent (e.g., DMSO)

-

DNA loading dye

-

Agarose gel and electrophoresis equipment

-

DNA visualization stain (e.g., SYBR Safe)

Protocol:

-

Prepare the Cas9-sgRNA Ribonucleoprotein (RNP) Complex:

-

In a nuclease-free microcentrifuge tube, combine purified Cas9 protein and sgRNA in a 1:1 molar ratio in 1x Cas9 reaction buffer.

-

Incubate at room temperature for 10-15 minutes to allow for RNP complex formation.

-

-

Inhibitor Incubation:

-

Add the small molecule inhibitor at various concentrations to the pre-formed RNP complexes. Include a vehicle control (e.g., DMSO).

-

Incubate at room temperature for 15-30 minutes.

-

-

Cleavage Reaction:

-

Add the target DNA to the RNP-inhibitor mixture.

-

Incubate the reaction at 37°C for 1 hour.

-

-

Reaction Quenching and Analysis:

-

Stop the reaction by adding a stop solution (e.g., containing EDTA and Proteinase K) and incubating at 55°C for 10 minutes.

-

Add DNA loading dye to the samples.

-

Resolve the DNA fragments by agarose gel electrophoresis.

-

Visualize the DNA bands using a gel imager. The degree of inhibition is determined by the reduction in the amount of cleaved DNA products compared to the vehicle control.

-

eGFP Disruption Assay (Cell-Based)

This cell-based assay quantifies the inhibition of Cas9-mediated gene editing in living cells by measuring the disruption of a reporter gene, such as enhanced Green Fluorescent Protein (eGFP).

Materials:

-

A stable cell line expressing eGFP (e.g., HEK293T-eGFP)

-

Plasmids encoding Cas9 and an sgRNA targeting the eGFP gene

-

Transfection reagent

-

Small molecule inhibitor

-

Cell culture medium and supplements

-

Flow cytometer

Protocol:

-

Cell Seeding:

-

Seed the eGFP-expressing cells in a multi-well plate at a density that will allow for optimal transfection efficiency.

-

-

Transfection and Inhibitor Treatment:

-

Prepare the transfection complexes containing the Cas9 and eGFP-targeting sgRNA plasmids according to the manufacturer's protocol.

-

Add the transfection complexes to the cells.

-

Immediately after transfection, add the small molecule inhibitor at various concentrations to the cell culture medium. Include a vehicle control.

-

-

Incubation:

-

Incubate the cells for 48-72 hours to allow for gene editing and eGFP protein turnover.

-

-

Flow Cytometry Analysis:

-

Harvest the cells by trypsinization.

-

Analyze the percentage of eGFP-positive cells in each treatment group using a flow cytometer. A decrease in the percentage of eGFP-positive cells indicates successful gene disruption. The inhibitory effect of the small molecule is measured by the rescue of the eGFP signal compared to the vehicle control.

-

Microscale Thermophoresis (MST) Assay

MST is a biophysical technique used to quantify the binding affinity between a small molecule and a target protein (e.g., Cas9) in solution.

Materials:

-

Fluorescently labeled Cas9 protein (e.g., NT-647 labeled)

-

Unlabeled small molecule inhibitor

-

MST buffer (e.g., PBS with 0.05% Tween-20)

-

MST capillaries

-

MST instrument (e.g., Monolith NT.115)

Protocol:

-

Sample Preparation:

-

Prepare a serial dilution of the small molecule inhibitor in MST buffer.

-

Prepare a constant concentration of the fluorescently labeled Cas9 protein in MST buffer.

-

-

Binding Reaction:

-

Mix the labeled Cas9 protein with each concentration of the small molecule inhibitor in a 1:1 ratio.

-

Incubate at room temperature for 10-20 minutes to allow binding to reach equilibrium.

-

-

MST Measurement:

-

Load the samples into MST capillaries.

-

Place the capillaries into the MST instrument.

-

The instrument applies a microscopic temperature gradient and measures the movement of the fluorescently labeled Cas9. Changes in this movement upon binding to the small molecule are detected.

-

-

Data Analysis:

-

The change in the thermophoretic signal is plotted against the logarithm of the inhibitor concentration.

-

The binding affinity (Kd) is determined by fitting the data to a binding curve.

-

Visualizing the Pathways and Workflows

To better understand the intricate processes involved in the discovery and action of small molecule anti-CRISPRs, the following diagrams illustrate key signaling pathways and experimental workflows.

Figure 1: Mechanism of CRISPR-Cas9 inhibition by a small molecule.

Figure 2: Workflow for high-throughput screening of anti-CRISPRs.

Figure 3: Experimental workflow for the eGFP disruption assay.

Future Directions and Conclusion

The field of small molecule anti-CRISPRs is still in its nascent stages, but it holds immense potential to refine and enhance the safety of CRISPR-based therapies. Future research will likely focus on the discovery of more potent and specific inhibitors, the elucidation of diverse mechanisms of action beyond DNA binding interference, and the development of compounds that can modulate other Cas nucleases. The continued development of innovative high-throughput screening platforms and a deeper understanding of the structure-activity relationships of these molecules will be crucial in advancing this exciting area of research. Ultimately, small molecule anti-CRISPRs represent a critical step towards the precise and safe application of gene editing technologies in medicine and biotechnology.

References

- 1. Identification and Analysis of Small Molecule Inhibitors of CRISPR-Cas9 in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A general approach to identify cell-permeable and synthetic anti-CRISPR small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Marvels: Small Molecules Paving the Way for Enhanced Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rationally Designed Anti-CRISPR Nucleic Acid Inhibitors of CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Delivery of Cas9 Ribonucleoprotein Complexes to Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

The CRISPR-Cas9 system has emerged as a revolutionary tool for genome editing, offering unprecedented precision in modifying the genetic material of living organisms. The core components of this system are the Cas9 nuclease and a single guide RNA (sgRNA) that directs the nuclease to a specific genomic locus.[1][2] The delivery of these components into mammalian cells is a critical step for successful gene editing. Direct delivery of the Cas9 protein complexed with the sgRNA as a ribonucleoprotein (RNP) has gained favor due to its transient nature, which can reduce off-target effects and cellular toxicity compared to plasmid-based expression systems.[3]

These application notes provide a detailed protocol for the delivery of Cas9 RNP complexes into mammalian cells using a hypothetical novel lipid-based transfection reagent, herein named "LipoCas9™". The protocols and data presented are representative of typical workflows and expected outcomes for lipid-mediated RNP delivery.

Principle of Action

The LipoCas9™ reagent is a proprietary lipid formulation designed to encapsulate the Cas9 RNP complex, forming nanoparticles that facilitate entry into mammalian cells. The positively charged lipid molecules interact with the negatively charged RNP, and the resulting complex fuses with the cell membrane, releasing the Cas9 RNP into the cytoplasm. The RNP is then transported to the nucleus where the Cas9 nuclease, guided by the sgRNA, induces a double-strand break (DSB) at the target DNA sequence.[1][4] The cell's natural DNA repair mechanisms, primarily Non-Homologous End Joining (NHEJ) or Homology-Directed Repair (HDR), then repair the break, which can result in gene knockouts or knock-ins, respectively.[3]

Quantitative Data Summary

The following tables summarize representative quantitative data for the delivery of Cas9 RNP using the LipoCas9™ reagent in common mammalian cell lines. These values are intended as a guideline and will vary depending on the cell type, sgRNA efficiency, and experimental conditions.

Table 1: Delivery Efficiency of LipoCas9™-mediated Cas9 RNP Transfection

| Cell Line | Transfection Efficiency (%) |

| HEK293T | 85 - 95% |

| HeLa | 80 - 90% |

| Jurkat | 60 - 75% |

| K562 | 70 - 85% |

Efficiency determined by flow cytometry analysis of cells transfected with a fluorescently labeled Cas9 protein.

Table 2: Cell Viability Following LipoCas9™-mediated Cas9 RNP Transfection

| Cell Line | Cell Viability (%) |

| HEK293T | > 90% |

| HeLa | > 85% |

| Jurkat | > 80% |

| K562 | > 85% |

Viability assessed 48 hours post-transfection using a standard MTT or equivalent cell viability assay.

Table 3: Gene Editing Efficiency of LipoCas9™-mediated Cas9 RNP Transfection

| Target Gene | Cell Line | Indel Frequency (%) |

| HPRT | HEK293T | 70 - 85% |

| CCR5 | HeLa | 65 - 80% |

| AAVS1 | K562 | 75 - 90% |

Indel frequency determined by a genomic cleavage detection assay or next-generation sequencing (NGS) of the target locus 72 hours post-transfection.

Experimental Protocols

Materials Required

-

Mammalian cell line of interest

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Recombinant Cas9 protein

-

Custom synthesized sgRNA targeting the gene of interest

-

LipoCas9™ Transfection Reagent

-

Opti-MEM™ I Reduced Serum Medium or equivalent

-

Nuclease-free water

-

Microcentrifuge tubes

-

Tissue culture plates (e.g., 24-well plates)

-

Standard cell culture incubator (37°C, 5% CO₂)

Protocol 1: Preparation of Cas9 RNP Complexes

-

Resuspend sgRNA: Resuspend the lyophilized sgRNA in nuclease-free water to a final concentration of 20 µM.

-

Complex Formation: In a sterile microcentrifuge tube, combine the Cas9 protein and sgRNA. For a single well of a 24-well plate, a common starting point is 250 ng of Cas9 protein and 100 ng of sgRNA.

-

Incubation: Gently mix the Cas9 and sgRNA solution and incubate at room temperature for 15 minutes to allow for the formation of the RNP complex.

Protocol 2: Transfection of Mammalian Cells with Cas9 RNP

-

Cell Seeding: The day before transfection, seed the mammalian cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.

-

Preparation of Transfection Mix:

-

In a sterile microcentrifuge tube, dilute the pre-formed Cas9 RNP complex in 25 µL of Opti-MEM™.

-

In a separate sterile microcentrifuge tube, add 1.5 µL of LipoCas9™ reagent to 25 µL of Opti-MEM™.

-

Combine the diluted RNP complex and the diluted LipoCas9™ reagent.

-

-

Incubation: Gently mix the combined solution and incubate at room temperature for 20 minutes to allow the formation of the lipid-RNP complexes.

-

Transfection: Add the 50 µL of the transfection complex dropwise to the cells in the 24-well plate. Gently rock the plate to ensure even distribution.

-

Incubation: Return the plate to the cell culture incubator and incubate for 48-72 hours before proceeding with downstream analysis.

Protocol 3: Assessment of Gene Editing Efficiency

A. Genomic Cleavage Detection (GCD) Assay

This method provides a semi-quantitative estimation of the indel frequency.

-

Genomic DNA Extraction: 72 hours post-transfection, harvest the cells and extract genomic DNA using a commercially available kit.

-

PCR Amplification: Amplify the genomic region surrounding the target site by PCR using high-fidelity DNA polymerase.

-

Heteroduplex Formation: Denature and re-anneal the PCR products to allow for the formation of heteroduplexes between wild-type and edited DNA strands.

-

Nuclease Digestion: Treat the re-annealed PCR products with a mismatch-specific nuclease (e.g., T7 Endonuclease I).

-

Analysis: Analyze the digested products on an agarose gel. The presence of cleaved fragments indicates successful gene editing. The percentage of cleavage can be estimated by densitometry.[5]

B. Sanger Sequencing

For a more detailed analysis of the types of indels, the PCR products can be cloned and sequenced.

-

PCR Amplification: Amplify the target genomic region as described above.

-

TA Cloning: Clone the PCR products into a TA cloning vector.

-

Transformation: Transform the ligated plasmids into competent E. coli.

-

Sequencing: Isolate plasmid DNA from individual colonies and sequence the insert using a standard Sanger sequencing method.

-

Analysis: Align the sequences to the wild-type reference sequence to identify and characterize the indels.

C. Next-Generation Sequencing (NGS)

NGS provides a highly sensitive and quantitative method for determining editing efficiency and identifying off-target effects.

-

Amplicon Preparation: Amplify the on-target and potential off-target sites from the genomic DNA.

-

Library Preparation: Prepare a sequencing library from the amplicons.

-

Sequencing: Perform high-throughput sequencing.

-

Data Analysis: Analyze the sequencing data to quantify the frequency and types of indels at the target site.

Protocol 4: Off-Target Analysis

It is crucial to assess the specificity of the gene editing. Several unbiased, genome-wide methods can be employed to identify off-target cleavage events.[3][6][7]

-

GUIDE-seq (Genome-wide, Unbiased Identification of DSBs Enabled by sequencing): This method involves the integration of a short, double-stranded oligodeoxynucleotide (dsODN) into DSBs in living cells, which are then identified by sequencing.[6][7]

-

CIRCLE-seq (Circularization for In Vitro Reporting of Cleavage Effects by sequencing): This is an in vitro method where genomic DNA is treated with the Cas9 RNP, and cleaved sites are identified by sequencing.[6][7]

-

DISCOVER-Seq (Discovery of In Situ Cas Off-targets and Verification by sequencing): This method utilizes the endogenous DNA repair protein MRE11 to identify the locations of DSBs in vivo.[6][8]

Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. CRISPR/Cas9 Editing Technology | All about this solution | genOway [genoway.com]

- 3. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. media.hhmi.org [media.hhmi.org]

- 5. Verification of CRISPR Gene Editing Efficiency | Thermo Fisher Scientific - US [thermofisher.com]

- 6. sg.idtdna.com [sg.idtdna.com]

- 7. Evaluation of Homology-Independent CRISPR-Cas9 Off-Target Assessment Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Summary of CRISPR-Cas9 off-target Detection Methods - CD Genomics [cd-genomics.com]

Application Notes and Protocols for Conditional Genome Editing Using a Small Molecule Cas9 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The CRISPR-Cas9 system has revolutionized genome editing, offering unprecedented ease and efficiency in modifying genetic material. However, the continuous activity of the Cas9 nuclease can lead to off-target effects and cellular toxicity, posing challenges for therapeutic applications. Conditional control of Cas9 activity provides a solution to mitigate these risks by enabling temporal and dose-dependent regulation of genome editing. This document provides detailed application notes and protocols for the use of a representative small molecule inhibitor of Streptococcus pyogenes Cas9 (SpCas9), BRD0539, for conditional genome editing. BRD0539 is a cell-permeable and reversible inhibitor that allows for precise control over Cas9-mediated DNA cleavage.[1]

Mechanism of Action

BRD0539 functions by disrupting the interaction between the SpCas9 protein and the protospacer adjacent motif (PAM) on the target DNA.[2] This inhibition is achieved without interfering with the formation of the SpCas9-sgRNA ribonucleoprotein complex.[3][4] By blocking the initial binding of Cas9 to the target DNA, BRD0539 effectively prevents subsequent DNA cleavage. The inhibition is reversible, meaning that upon removal of the compound, Cas9 can regain its activity.[5]

Quantitative Data Summary

The following tables summarize the quantitative data for BRD0539's inhibitory activity from published studies.

Table 1: In Vitro Inhibition of SpCas9 by BRD0539

| Assay Type | Parameter | Value (µM) | Reference |

| DNA Cleavage Assay | IC₅₀ | 22 | [6] |

| eGFP Disruption Assay | EC₅₀ | 11 | [1] |

Table 2: Cellular Activity of BRD0539 Stereoisomers

| Compound (Stereochemistry) | Inhibition of eGFP Disruption at 15 µM (%) | Reference |

| BRD0539 (RRR) | Most Potent | [5] |

| Stereoisomer 2 | Less Potent | [5] |

| Stereoisomer 3 | Less Potent | [5] |

| Stereoisomer 4 | Inactive | [5] |

Signaling Pathways and Experimental Workflows

Molecular Mechanism of BRD0539 Inhibition

Caption: Mechanism of BRD0539 inhibition of SpCas9.

Experimental Workflow for Conditional Genome Editing

Caption: General workflow for using BRD0539.

Experimental Protocols

Protocol 1: In Vitro Cas9 DNA Cleavage Assay with BRD0539

This protocol is adapted from standard in vitro Cas9 cleavage assays and incorporates the use of a small molecule inhibitor.[6][7][8]

Materials:

-

Purified SpCas9 Nuclease (e.g., NEB #M0386)

-

In vitro transcribed sgRNA targeting a known DNA sequence

-

Linearized plasmid DNA or PCR amplicon containing the target sequence

-

BRD0539 (dissolved in DMSO)

-

Nuclease-free water

-

10X Cas9 Reaction Buffer (e.g., 200 mM HEPES, 1 M NaCl, 50 mM MgCl₂, 1 mM EDTA, pH 6.5)

-

Proteinase K

-

DNA loading dye

-

Agarose gel and electrophoresis system

-

DNA visualization system (e.g., SYBR Gold staining)

Procedure:

-

Prepare sgRNA: Resuspend lyophilized sgRNA in nuclease-free water to a stock concentration of 1 µM.

-

Prepare Cas9-sgRNA RNP Complex:

-

In a nuclease-free tube, mix 30 nM of SpCas9 nuclease and 30 nM of sgRNA in 1X Cas9 Reaction Buffer.

-

Incubate at 25°C for 10 minutes to allow the RNP complex to form.

-

-

Inhibitor Incubation:

-

Prepare serial dilutions of BRD0539 in DMSO. Add the desired final concentration of BRD0539 (or DMSO as a vehicle control) to the RNP complex.

-

Incubate for 30 minutes at room temperature.

-

-

Cleavage Reaction:

-

Add the target DNA to the RNP-inhibitor mixture to a final concentration of 3 nM.

-

Incubate the reaction at 37°C for 30 minutes.

-

-

Reaction Termination and Analysis:

-

Stop the reaction by adding Proteinase K and incubating at room temperature for 10 minutes.

-

Add DNA loading dye to the samples.

-

Analyze the cleavage products by running the samples on a 1% agarose gel.

-

Stain the gel with a DNA stain (e.g., SYBR Gold) and visualize the bands.

-

Quantify the band intensities to determine the percentage of cleaved DNA and calculate the IC₅₀ value.[5]

-

Protocol 2: Cellular eGFP Disruption Assay with BRD0539

This protocol describes how to assess the inhibitory effect of BRD0539 on Cas9 activity in a cellular context using a reporter cell line.[3][9][10][11]

Materials:

-

U2OS.eGFP.PEST reporter cell line (or other suitable eGFP-expressing cell line)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Purified SpCas9 Nuclease

-

sgRNA targeting the eGFP gene

-

Nucleofection system and reagents (e.g., Lonza 4D-Nucleofector)

-

BRD0539 (dissolved in DMSO)

-

96-well plates

-

Flow cytometer

Procedure:

-

Cell Culture: Maintain the U2OS.eGFP.PEST cell line in complete culture medium. Ensure cells are healthy and in the exponential growth phase before the experiment.

-

Prepare Cas9-sgRNA RNP Complex:

-

On the day of nucleofection, prepare the RNP complex by mixing SpCas9 protein and eGFP-targeting sgRNA in a 1:1 molar ratio.

-

Incubate at room temperature for 15 minutes.

-

-

Nucleofection:

-

Harvest and count the cells. For each nucleofection, use 2 x 10⁵ cells.

-

Resuspend the cells in the appropriate nucleofection buffer and add the pre-formed RNP complex.

-

Perform nucleofection according to the manufacturer's instructions.

-

-

Inhibitor Treatment:

-

Immediately after nucleofection, plate approximately 22,000 cells per well in a 96-well plate.

-

Add BRD0539 to the wells at various final concentrations (e.g., a dose-response from 0.1 µM to 50 µM). Include a DMSO-only control.

-

-

Incubation: Incubate the cells for 24-48 hours at 37°C and 5% CO₂.

-

Analysis of eGFP Disruption:

-

After the incubation period, harvest the cells by trypsinization.

-

Analyze the percentage of eGFP-negative cells in each well using a flow cytometer.

-

The loss of eGFP fluorescence indicates successful Cas9-mediated gene disruption.

-

Plot the percentage of eGFP disruption against the concentration of BRD0539 to determine the EC₅₀.

-

Protocol 3: Reversibility Assay for BRD0539 in Cells

This protocol is designed to demonstrate the reversible nature of BRD0539-mediated Cas9 inhibition.[5]

Procedure:

-

Follow steps 1-4 of Protocol 2 (Cellular eGFP Disruption Assay).

-

Pulse-Chase:

-

At different time points after plating and inhibitor treatment (e.g., 2, 4, 8, 12, and 24 hours), aspirate the medium containing BRD0539.

-

Wash the cells once with fresh, pre-warmed medium.

-

Add fresh medium without the inhibitor to the wells.

-

-

Continued Incubation: Continue to incubate the cells until a total of 48 hours post-nucleofection has been reached for all time points.

-

Analysis: Analyze the percentage of eGFP disruption for each time point using a flow cytometer as described in Protocol 2. A time-dependent increase in eGFP disruption after inhibitor removal will demonstrate the reversibility of inhibition.

Applications in Research and Drug Development

-

Reducing Off-Target Effects: By limiting the duration of Cas9 activity, small molecule inhibitors like BRD0539 can reduce the likelihood of cleavage at unintended genomic loci.[12][13][14][15] This is particularly crucial for therapeutic applications where precision is paramount.

-

Temporal Control of Genome Editing: The ability to switch Cas9 activity on and off allows for precise timing of gene edits during specific cellular processes or developmental stages.

-

Dose-Dependent Modulation of Editing Efficiency: The concentration of the inhibitor can be tuned to achieve a desired level of gene editing, providing a finer degree of control than genetic methods.

-

Improving Homology-Directed Repair (HDR): By transiently inhibiting Cas9 after the initial cleavage, it may be possible to shift the balance of DNA repair pathways towards the more precise HDR and away from the error-prone non-homologous end joining (NHEJ).

-

Basic Research: Conditional control of Cas9 enables the study of gene function with temporal resolution, allowing researchers to dissect the roles of genes at different points in a biological process.

Conclusion

The use of small molecule inhibitors such as BRD0539 offers a powerful strategy for achieving conditional control of CRISPR-Cas9 genome editing. These tools provide researchers and drug developers with the ability to fine-tune the activity of Cas9, thereby enhancing its safety and specificity. The protocols and data presented here serve as a guide for the successful implementation of this approach in various research and therapeutic contexts.

References

- 1. BRD 0539 | CRISPR Reagents: R&D Systems [rndsystems.com]

- 2. Application of the SpCas9 inhibitor BRD0539 for CRISPR/Cas9-based genetic tools in Lacticaseibacillus paracasei - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cas9 cleavage assay for pre-screening of sgRNAs using nicking triggered isothermal amplification - Chemical Science (RSC Publishing) DOI:10.1039/C6SC01355D [pubs.rsc.org]

- 7. In vitro Enzymology of Cas9 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. neb.com [neb.com]

- 9. research-portal.uu.nl [research-portal.uu.nl]

- 10. Protocol to rapidly screen CRISPR-Cas9 gene editing outcomes in a cell population by mutating eGFP to a blue or non-fluorescent phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. portals.broadinstitute.org [portals.broadinstitute.org]

- 12. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | The Off-Targets of Clustered Regularly Interspaced Short Palindromic Repeats Gene Editing [frontiersin.org]

Application Notes and Protocols for Enhancing CRISPR-Cas9 Specificity with Cas9-IN-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

The CRISPR-Cas9 system has revolutionized the field of genome engineering, offering a powerful tool for targeted genetic modifications. The system consists of the Cas9 nuclease and a single guide RNA (sgRNA) that directs Cas9 to a specific DNA target.[1] Upon binding, Cas9 induces a double-strand break (DSB), which is then repaired by the cell's endogenous repair machinery, often leading to insertions or deletions (indels) that can disrupt gene function.[2]

Despite its power, a significant challenge for the therapeutic application of CRISPR-Cas9 is its potential for off-target activity, where Cas9 cleaves unintended genomic sites with sequence similarity to the intended target.[3][4] Such off-target mutations can have detrimental consequences, including cellular toxicity and oncogenesis.[5] To address this, various strategies have been developed to improve the specificity of CRISPR-Cas9, including the use of high-fidelity Cas9 variants, modified sgRNAs, and small molecule inhibitors.[6]

This document provides detailed application notes and protocols for utilizing Cas9-IN-3 , a novel small molecule allosteric inhibitor, to enhance the specificity of Streptococcus pyogenes Cas9 (SpCas9).

Principle of Allosteric Inhibition with this compound

This compound is a synthetic small molecule designed to function as an allosteric inhibitor of SpCas9. Allosteric inhibitors modulate the activity of an enzyme by binding to a site other than the active site.[7][8] In the case of this compound, it is proposed to bind to a pocket on the Cas9 protein that is distinct from the DNA and sgRNA binding sites. This binding event induces a conformational change in Cas9 that disproportionately affects its ability to cleave off-target sites while largely preserving its activity at the intended on-target site. This mechanism allows for a wider therapeutic window and reduces the risk of unintended genomic modifications.

The development of small molecule inhibitors offers temporal and dose-dependent control over Cas9 activity, which is a significant advantage for in vivo applications.[7][9]

Application Note: this compound

Product Description:

This compound is a cell-permeable, synthetic small molecule designed for the allosteric inhibition of SpCas9 nuclease activity. It is supplied as a lyophilized powder and should be reconstituted in DMSO for in vitro and cell culture applications.

Mechanism of Action:

This compound acts as an allosteric modulator of the Cas9-sgRNA complex. By binding to a specific allosteric site, it induces a conformational change that increases the energy barrier for cleavage at mismatched off-target sites, thereby enhancing the specificity of genome editing. On-target activity is minimally affected at recommended concentrations.

References

- 1. crispr specificity,Taming Off-target Mutagenesis | GeneCopoeia™ [genecopoeia.com]

- 2. synthego.com [synthego.com]

- 3. Target specificity of the CRISPR-Cas9 system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CRISPR/Cas9 Editing Technology | All about this solution | genOway [genoway.com]

- 5. m.youtube.com [m.youtube.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Allosteric Regulation of CRISPR-Cas9 for DNA Targeting and Cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cas9 Allosteric Inhibition by the Anti-CRISPR Protein AcrIIA6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Allosteric inhibition of CRISPR-Cas9 by bacteriophage-derived peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Assessment of Cas9 Inhibitor Activity

Audience: Researchers, scientists, and drug development professionals.

Introduction: The CRISPR-Cas9 system, a powerful genome-editing tool, utilizes the Cas9 endonuclease guided by a single guide RNA (sgRNA) to create targeted double-strand breaks (DSBs) in DNA.[1][2] While revolutionary for genetic research and therapeutic development, the potential for off-target effects and the need for temporal control over Cas9 activity necessitate the development of effective inhibitors.[3][4][5] Cas9-IN-3 represents a class of small-molecule inhibitors designed to modulate Cas9 activity. Assessing the potency and mechanism of such inhibitors requires robust and reproducible in vitro assays. These application notes provide detailed protocols for key biochemical and cell-based methods to evaluate the efficacy of Cas9 inhibitors.

Mechanism of Cas9 Action and Inhibition